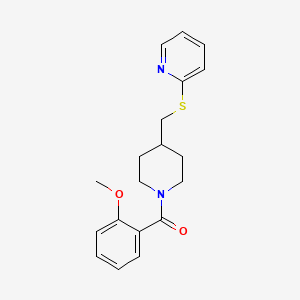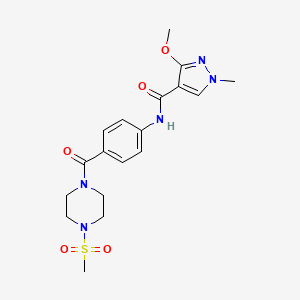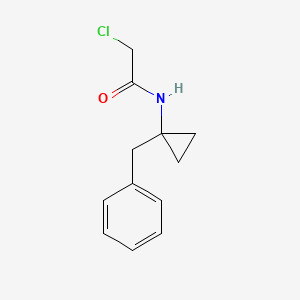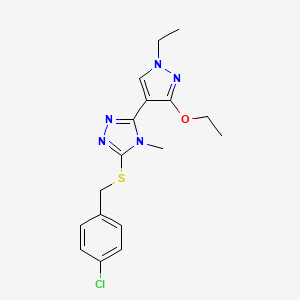![molecular formula C21H25F3N4O2 B2506464 3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide CAS No. 1775363-39-7](/img/structure/B2506464.png)
3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide" is a synthetic molecule that appears to be related to a class of compounds with various biological activities. The methoxyphenyl and pyrimidinyl piperidine moieties suggest potential pharmacological properties, as similar structures are found in compounds with antisecretory, antiulcer, antiallergy, anti-angiogenic, and DNA cleavage activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks such as acetoacetic esters, benzaldehydes, and piperidine . For instance, the synthesis of a pyridine derivative with a methoxyphenyl and piperidinyl group was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine in a one-pot reaction in methanol . This suggests that the target compound could potentially be synthesized through a similar multi-component reaction strategy.
Molecular Structure Analysis
The molecular structure of related compounds often includes a piperidine ring, which can adopt a chair conformation, and aromatic rings such as pyrimidine and phenyl rings, which can form various dihedral angles influencing the overall three-dimensional shape of the molecule . The presence of substituents like methoxy, methyl, and trifluoromethyl groups can further affect the molecular conformation and, consequently, the biological activity.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo transformations and hydrolysis under specific conditions. For example, a compound with a methoxyphenyl and pyrrolidinone moiety underwent a transformation reaction in aqueous amine buffers, which was subject to general base, acid, and hydroxide-ion catalyses . Another related compound exhibited specific acid- and base-catalyzed hydrolysis reactions in aqueous solutions . These findings suggest that the target compound may also be reactive under acidic or basic conditions, potentially leading to the formation of new products.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. The presence of a methoxy group can affect the compound's polarity and solubility in organic solvents, while the piperidine ring can contribute to basicity . The trifluoromethyl group is known for its electron-withdrawing properties, which can impact the compound's reactivity and interaction with biological targets . The crystal structure analysis of a related compound revealed the formation of hydrogen bonds in the solid state, which could be indicative of the compound's ability to form similar interactions in biological systems .
Wissenschaftliche Forschungsanwendungen
Structural and Electronic Properties
- Research on similar compounds, like substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, reveals insights into their structural and electronic properties. These properties are critical for understanding the behavior and potential applications of such compounds in scientific research. For instance, the crystal structures of anticonvulsant compounds, including ones with similar piperidine and pyrimidine components, have been analyzed using X-ray diffraction and molecular-orbital calculations. These studies provide valuable information on the inclination of the phenyl ring, delocalization of the piperidine nitrogen lone pair, and orientation of the piperidine-like group, which are crucial for understanding the chemical behavior and potential applications of the compound (Georges et al., 1989).
Antineoplastic Applications
- Flumatinib, a compound with a similar pyrimidin-4-ylpiperidin-4-yl structure, is being studied for its antineoplastic properties, particularly as a tyrosine kinase inhibitor for treating chronic myelogenous leukemia. Understanding the metabolism and main metabolic pathways of such compounds in humans is crucial for developing effective cancer treatments. The study of Flumatinib has identified various metabolites through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, which can offer insights into the behavior of similar compounds (Gong et al., 2010).
Anti-Angiogenic and DNA Cleavage Studies
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which share structural similarities, have been synthesized and studied for their potential as anti-angiogenic and DNA cleavage agents. These properties are significant in the context of anticancer research, as inhibiting angiogenesis and affecting DNA can be critical mechanisms in cancer therapy (Kambappa et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2/c1-14-25-18(21(22,23)24)13-19(26-14)28-11-9-16(10-12-28)27-20(29)8-7-15-5-3-4-6-17(15)30-2/h3-6,13,16H,7-12H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGCJKSHBGAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CC=CC=C3OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)


![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)
![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)
